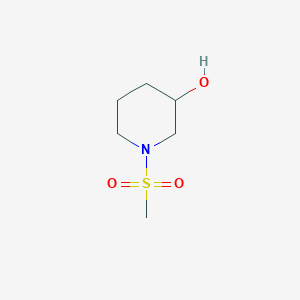

1-(Methylsulfonyl)-3-piperidinol

Description

1-(Methylsulfonyl)-3-piperidinol is a piperidine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 1-position and a hydroxyl (-OH) group at the 3-position of the piperidine ring.

Properties

IUPAC Name |

1-methylsulfonylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-11(9,10)7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWNGUJVDUBGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591599 | |

| Record name | 1-(Methanesulfonyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444606-08-0 | |

| Record name | 1-(Methanesulfonyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-3-piperidinol can be synthesized through several methods. One common approach involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-3-piperidinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of sulfides.

Substitution: Formation of various substituted piperidinol derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(Methylsulfonyl)-3-piperidinol is classified as a piperidine derivative, characterized by a piperidine ring substituted with a methylsulfonyl group and a hydroxyl group. The presence of the methylsulfonyl moiety enhances both solubility and reactivity, which are critical for its biological activity .

Medicinal Chemistry

This compound has shown promise in various therapeutic areas, including:

- Anticancer Activity : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of piperidine have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects . The compound's ability to interact with biological targets such as enzymes or receptors suggests potential as an anticancer agent.

- Anti-inflammatory Properties : As a sulfonamide derivative, it may exhibit anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Drug Development

The compound's structural features allow it to serve as a lead compound in drug design. Its synthesis can be optimized to enhance biological activity through modifications that improve pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study 1: Anticancer Efficacy

A study evaluating the cytotoxicity of various piperidine derivatives, including this compound, found that these compounds could significantly inhibit the growth of prostate cancer cells (PC3). The IC50 values ranged from 1.17 to 4.36 mM for certain derivatives, indicating strong antiproliferative activity compared to standard treatments like bleomycin .

Case Study 2: Mechanistic Insights

Research utilizing molecular docking techniques has provided insights into the binding interactions between this compound and target proteins involved in cancer pathways. The compound was shown to form multiple hydrogen bonds with key residues in the active site of phosphoinositide 3-kinase (PI3K), a crucial player in cancer cell signaling pathways .

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-3-piperidinol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs in Benproperine Metabolites

Compounds of Interest :

- 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (2)

- 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3)

- Glucuronides 4 and 5

Key Findings :

- Activity : Compounds 2 and 3 are inactive metabolites of benproperine, but their phosphate derivatives exhibit antitussive effects in guinea pigs, reducing cough frequency .

- Metabolism : Glucuronidation (compounds 4 and 5) facilitates urinary excretion, highlighting the role of phase II metabolism in modulating bioavailability .

- Structural Comparison: The position of the hydroxyl group (3- vs. The methylsulfonyl group in 1-(Methylsulfonyl)-3-piperidinol is absent here, replaced by phenoxyethyl and phenylmethyl substituents. This difference reduces metabolic stability compared to sulfonyl-containing analogs .

Sulfonyl-Containing Piperidine Derivatives

1-Methyl-3-phenylsulfonyl-2-piperidone

- Structure : Features a phenylsulfonyl (-SO₂C₆H₅) group at the 3-position and a ketone at the 2-position.

- Conformational studies via X-ray diffraction reveal steric effects from the phenyl group, which may limit binding to certain targets .

1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine

- Structure : Contains a substituted phenylsulfonyl group with methoxy, isopropyl, and methyl substituents.

- The methyl group at the 3-position of piperidine may alter ring puckering, influencing bioavailability .

Lenacapavir Sodium (SUNLENCA®)

- Comparison: The methylsulfonyl group in lenacapavir contributes to its high molecular weight (990.3 g/mol) and prolonged half-life, a feature shared with this compound but absent in phenylsulfonyl analogs .

Physicochemical and Pharmacokinetic Comparison

| Property | This compound | Compound 3 (Benproperine Metabolite) | 1-Methyl-3-phenylsulfonyl-2-piperidone | 1-[(5-Isopropyl-...)sulfonyl]-3-methylpiperidine |

|---|---|---|---|---|

| Molecular Weight | ~179 g/mol | ~369 g/mol | ~253 g/mol | ~365 g/mol |

| logP | Moderate (estimated 0.5–1.5) | High (~3.5) | High (~2.8) | Very high (~4.2) |

| Key Functional Groups | -SO₂CH₃, -OH | -OH, phenoxyethyl | -SO₂C₆H₅, ketone | -SO₂C₆H₃(substituted), -CH₃ |

| Metabolic Stability | High (due to -SO₂CH₃) | Low (requires glucuronidation) | Moderate | Moderate |

| Biological Activity | Not reported | Inactive (active as phosphate) | Not reported | Not reported |

Biological Activity

1-(Methylsulfonyl)-3-piperidinol (CAS No. 444606-08-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methylsulfonyl group. This structure is significant as piperidine derivatives are known for their diverse pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antiviral Activity : Research indicates that piperidine derivatives, including those similar to this compound, exhibit inhibitory effects against viral proteases, which are crucial for viral replication. For instance, structure-guided design studies have shown that piperidine moieties can enhance binding affinity to viral proteases such as those from MERS-CoV and SARS-CoV-2 .

- Anticancer Potential : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. Specifically, certain compounds have demonstrated improved cytotoxicity against various cancer cell lines compared to standard treatments .

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound and related compounds:

Case Studies

- Antiviral Efficacy : A study investigated the efficacy of piperidine-based inhibitors against MERS-CoV. The results showed that compounds incorporating a piperidine moiety had significant inhibitory effects on viral replication, suggesting that this compound could be a candidate for further antiviral drug development .

- Cancer Therapeutics : In vitro studies have demonstrated that piperidine derivatives can enhance apoptosis in specific cancer models. For example, one study reported that a derivative showed superior activity in inducing cell death in hypopharyngeal tumor cells compared to the standard drug bleomycin .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : The introduction of the methylsulfonyl group has been shown to enhance the pharmacological profile of piperidine derivatives, improving their binding affinity and selectivity for biological targets .

- In Silico Studies : Molecular dynamics simulations have provided insights into how structural modifications influence ligand binding and activity against various targets, including viral proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.